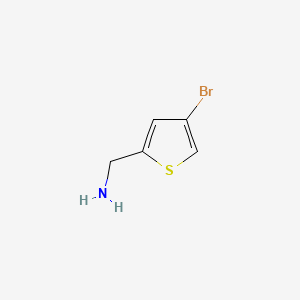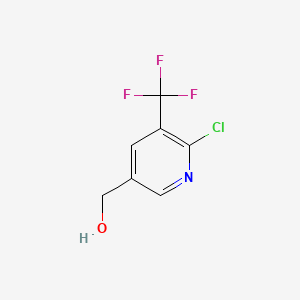
(6-氯-5-(三氟甲基)吡啶-3-基)甲醇
描述
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.
科学研究应用
Chemistry: In chemistry, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development .
Medicine: In medicine, derivatives of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol are explored for their potential therapeutic effects. The compound’s structural features may contribute to its activity against certain diseases, although specific applications are still under investigation .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various industrial applications .
作用机制
Target of Action
It is known that many trifluoromethyl group-containing compounds have been approved by the fda for various therapeutic uses .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport .
Pharmacokinetics
It is known that the compound has a molecular weight of 21157 , which could influence its bioavailability.
Result of Action
Based on the mode of action, it can be inferred that it may disrupt the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport , leading to potential therapeutic effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
生化分析
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is unclear whether this compound interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridinyl derivatives depending on the nucleophile used.
相似化合物的比较
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Similar in structure but with the chloro and trifluoromethyl groups in different positions.
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol: Another isomer with the methanol group at a different position.
Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its potential for diverse applications compared to its isomers .
属性
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKAUGXYSEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705337 | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113049-91-4 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


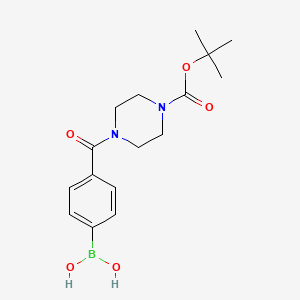
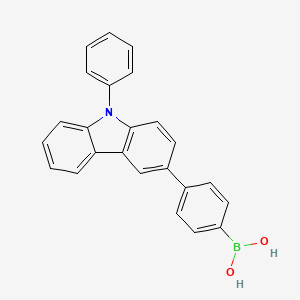
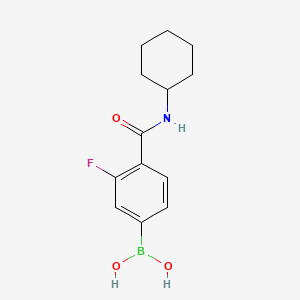
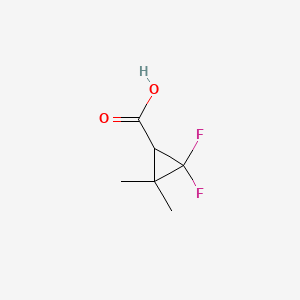
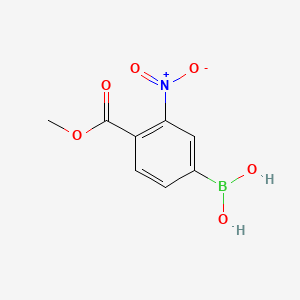
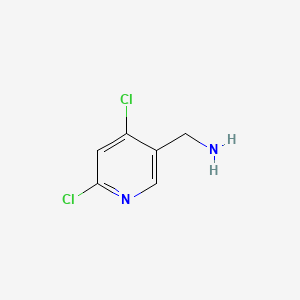
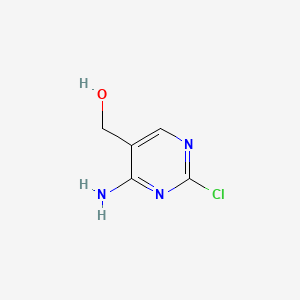
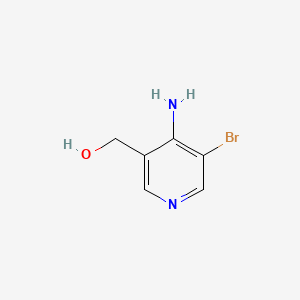
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
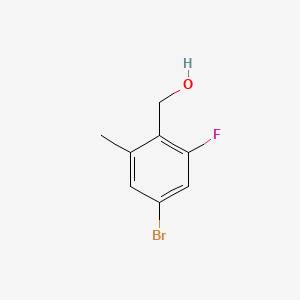
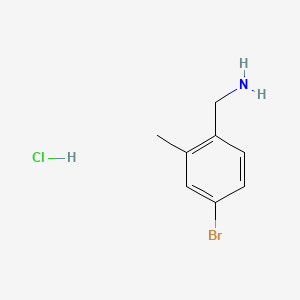
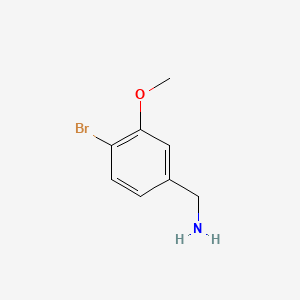
![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
